2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of isoindolinone and thiochromeno-thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindolinone core, which can be synthesized from phthalic anhydride and an appropriate amine. The thiochromeno-thiazole moiety is then introduced through a series of condensation and cyclization reactions. The final step involves the acylation of the isoindolinone with the thiochromeno-thiazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoisoindol-2-yl)butanoic acid
- Potassium 1,3-dioxoisoindolin-2-ide
- 2,2-dimethyl-1,3-dioxolan-4-ylmethanol
Uniqueness
What sets 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide apart from similar compounds is its combination of isoindolinone and thiochromeno-thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis and Structural Characterization
The synthesis of the compound involves several steps, including the reaction of thiochromeno[4,3-d]thiazole derivatives with isoindoline diones. The structural characterization was confirmed through techniques such as X-ray crystallography and NMR spectroscopy. The compound's molecular formula is C19H15N3O4S, and it exhibits a planar isoindole ring system stabilized by hydrogen bonding interactions.
Table 1: Key Structural Features
Feature | Value |
---|---|
Molecular Formula | C19H15N3O4S |
Crystal System | Monoclinic |
Space Group | P21/c |
Maximum Deviation | 0.011 Å |
Dihedral Angle | 75.7° |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies using the MTT assay demonstrated significant cytotoxic effects on human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cell lines.
Case Study: Anticancer Evaluation
A study conducted by Aliabadi et al. reported that derivatives of the compound exhibited IC50 values ranging from 10 to 30 µM against HCT116 cells, indicating moderate to strong anticancer activity compared to standard chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Evaluations against bacterial strains using the tube dilution technique indicated that it possesses significant inhibitory effects comparable to standard antibiotics.
Table 2: Antimicrobial Activity Results
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Candida albicans | 15 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as a potential inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression.
- Induction of Apoptosis : Studies suggest that treatment with the compound leads to increased apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Antioxidant Properties : The presence of dioxoisoindoline moieties contributes to antioxidant activity, which may protect normal cells from oxidative stress during treatment.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c24-16(9-23-18(25)11-5-1-2-6-12(11)19(23)26)21-20-22-17-13-7-3-4-8-14(13)27-10-15(17)28-20/h1-8H,9-10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNTFARLJJNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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